N-(2-phenoxyethyl)-2-phenylbutanamide
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Overview
Description
N-(2-phenoxyethyl)-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyethyl group and a phenylbutanamide moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as phenoxyethanol and domiphen, have been reported to exhibit antimicrobial properties
Mode of Action
Similar compounds like phenoxyethanol have been reported to exhibit antimicrobial properties, suggesting that they might interfere with the growth and reproduction of microbes
Biochemical Pathways
It’s worth noting that similar compounds have been reported to exhibit antimicrobial properties, suggesting that they might interfere with the biochemical pathways essential for microbial growth and reproduction .
Pharmacokinetics
A study on phenoxyethanol, a compound with a similar structure, reported that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid
Result of Action
Similar compounds have been reported to exhibit antimicrobial properties, suggesting that they might interfere with the growth and reproduction of microbes .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Phenyl ketones and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenethyl-4-piperidinyl)propionanilide: Known for its analgesic properties.
2-Phenoxyethanol: Used as a preservative and solvent.
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: Studied for their anti-tuberculosis activity.
Uniqueness
N-(2-phenoxyethyl)-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenoxyethyl group and a phenylbutanamide moiety allows for versatile applications in various fields, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-17(15-9-5-3-6-10-15)18(20)19-13-14-21-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECGTFOZSXZDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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